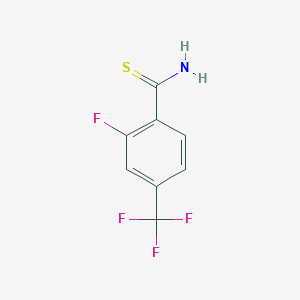

2-氟-4-(三氟甲基)硫代苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Fluoro-4-(trifluoromethyl)thiobenzamide is a fluorinated benzamide derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. While the specific compound is not directly studied in the provided papers, related fluorinated benzamides and their properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related fluorinated benzamides typically involves condensation reactions between an appropriate benzoyl chloride and an amine. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide was synthesized with high yield from the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline . Similarly, the synthesis of soluble fluoro-polyimides, which are polymers containing benzamide units, was achieved by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides . These methods suggest that 2-Fluoro-4-(trifluoromethyl)thiobenzamide could potentially be synthesized through analogous condensation reactions using appropriately substituted starting materials.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms, which can significantly influence the geometry and electronic properties of the molecule. For example, the crystal structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide shows that the aromatic rings are nearly co-planar, with the central amide group oriented at specific angles due to hydrogen bonding interactions . The dihedral angles between the benzene rings in other related compounds, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, vary significantly, indicating that the substitution pattern and the presence of fluorine atoms can affect the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of fluorinated benzamides can be influenced by the electron-withdrawing effects of the fluorine atoms, which can affect the nucleophilicity and electrophilicity of different parts of the molecule. Although the provided papers do not detail specific chemical reactions involving 2-Fluoro-4-(trifluoromethyl)thiobenzamide, the studies of related compounds can shed light on potential reactivity patterns. For instance, the synthesis of polyimides involves the formation of amide bonds, which are a key functional group in benzamides . The presence of fluorine could potentially enhance the reactivity of the carbonyl group in such condensation reactions.

Physical and Chemical Properties Analysis

Fluorinated benzamides exhibit unique physical and chemical properties due to the presence of fluorine atoms. The compounds often show excellent thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimides derived from fluorinated diamines . The crystal structures of these compounds reveal specific intermolecular interactions, such as hydrogen bonds and stacking contacts, which can contribute to their solid-state properties . The vibrational properties of these molecules, as studied through spectroscopic techniques, are also influenced by the fluorine substitution, which can be correlated with their electronic structure and bonding patterns .

科学研究应用

在C-H键氟化中的应用

2-氟-4-(三氟甲基)硫代苯甲酰胺在C-H键氟化中的应用非常显著。一项研究描述了铁介导的苯基、烯基和未活化的C-H键的温和、酰胺导向的氟化过程。该过程利用N-氟-2-甲基苯甲酰胺实现了具有高产率的化学选择性氟转移,提供相应的氟化物。该反应具有广泛的底物范围和对功能团的容忍性,而无需贵金属添加剂。该过程的机制假设为铁介导的短寿命自由基中间体和F转移 (Groendyke, AbuSalim, & Cook, 2016)。

在光还原系统中的应用

2-氟-4-(三氟甲基)硫代苯甲酰胺在光还原系统中显示出重要意义,用于催化碳-碳多键的氟甲基化。在制药和农药中至关重要的三氟甲基(CF3)和二氟甲基(CF2H)基团导致了新的三氟甲基化和二氟甲基化的协议的发展。光还原催化已成为通过可见光诱导的单电子转移(SET)过程进行自由基反应的工具。该化合物在碳-碳多键化合物的催化氟甲基化和烯烃和炔烃的三氟甲基双官能团化领域显示出潜力 (Koike & Akita, 2016)。

抗菌应用

已探索了2-氟-4-(三氟甲基)硫代苯甲酰胺衍生物的抗菌性能。合成并表征了新的硫代羰基氟苯甲酰胺及其与钴的配合物。这些化合物对各种细菌表现出抗菌活性,硫酰苯甲酰胺对某些细菌的控制作用比其相应的钴配合物更强。氟原子的定位和与哌啶或吗啉等不同基团的连接显著影响抗菌活性 (Yang et al., 2012)。

安全和危害

The safety data sheet for a similar compound, “2-Fluoro-4-(trifluoromethyl)benzaldehyde”, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NS/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMKZNPNGJUNIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590735 |

Source

|

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(trifluoromethyl)thiobenzamide | |

CAS RN |

317319-34-9 |

Source

|

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)